L-VALINE-N-FMOC (D8)

Quantitative Proteomics LC-MS/MS Isotope Dilution

L-VALINE-N-FMOC (D8) is a stable isotope-labeled, Fmoc-protected L-valine building block. Its +8 Da mass shift and ≥98 atom % D enrichment provide the resolvable isotopic signature essential for absolute quantitation of valine-containing peptides via LC-MS/MS. Unlike unlabeled Fmoc-valine (CAS 68858-20-8), this D8 analog corrects for matrix effects, ionization variability, and extraction losses when used as a co-eluting internal standard. High chemical purity (99% CP) and preserved optical rotation ensure efficient SPPS coupling and stereochemical integrity. Ideal for pharmacokinetic studies, clinical biomarker validation, HDX-MS, and quality control labs requiring ICH Q2(R1)-compliant methods. Order this indispensable quantitative tool to eliminate systematic MS errors.

Molecular Formula
Molecular Weight 347.43
Cat. No. B1579768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-VALINE-N-FMOC (D8)
Molecular Weight347.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-VALINE-N-FMOC (D8) – Deuterated Fmoc-Protected Amino Acid for MS-Based Peptide Quantification


L-VALINE-N-FMOC (D8) (also designated Fmoc-Val-OH-d8 or Fmoc-L-Val-OH-d8) is a stable isotope-labeled, Fmoc-protected amino acid derivative of L-valine . It is a white solid with a molecular formula of C₂₀H₁₃D₈NO₄ and a molecular weight of 347.43 g/mol, featuring a mass shift of +8 Da relative to its unlabeled counterpart (Fmoc-L-valine, MW 339.39) . The compound incorporates eight deuterium atoms into the valine side chain and alpha-carbon, resulting in an isotopic enrichment of ≥98 atom % D . This compound serves as a critical building block in solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry applications .

Why Unlabeled Fmoc-Valine Cannot Substitute L-VALINE-N-FMOC (D8) in Quantitative Proteomics


The unlabeled Fmoc-L-valine (CAS 68858-20-8) and its D8-labeled counterpart are not interchangeable in applications requiring precise mass-based discrimination. The +8 Da mass shift provided by the eight deuterium atoms in L-VALINE-N-FMOC (D8) creates a resolvable isotopic signature that allows for absolute distinction from the endogenous light (D0) analyte in LC-MS and GC-MS workflows . While unlabeled Fmoc-valine may share similar chromatographic behavior, it lacks the unique m/z value required for co-eluting internal standardization, thereby precluding accurate correction for matrix effects, ionization efficiency variation, and sample preparation losses [1]. Consequently, substitution with a non-deuterated analog introduces systematic quantification error in mass spectrometry-based assays, rendering the D8-labeled compound indispensable for validated analytical methods [2].

Quantitative Differentiation Evidence for L-VALINE-N-FMOC (D8) Versus Unlabeled Fmoc-Valine Analogs


Mass Spectrometry Differentiation: +8 Da Mass Shift for Resolvable Isotopic Signature

L-VALINE-N-FMOC (D8) exhibits a characteristic mass shift of +8 Da compared to unlabeled Fmoc-L-valine (D0) due to the substitution of eight hydrogen atoms with deuterium . This mass difference provides a distinct isotopic signature that enables baseline separation of the labeled and unlabeled species in mass spectrometry, a prerequisite for accurate internal standard-based quantification .

Quantitative Proteomics LC-MS/MS Isotope Dilution

Isotopic Purity: ≥98 atom % D Enrichment for Minimized Isotopologue Interference

The compound is supplied with a certified isotopic enrichment of ≥98 atom % deuterium, as verified by multiple vendors including Sigma-Aldrich and Alfa Chemistry . This high enrichment level minimizes the presence of lower-mass isotopologues (e.g., D7, D6 species) that could otherwise contribute to cross-talk in the MS channel of the unlabeled analyte, thereby preserving quantification linearity and accuracy .

Isotope Dilution Quantitative MS Stable Isotope Labeling

Chemical Purity: 99% (CP) Assay Minimizes Contaminants that Compromise Peptide Synthesis Yield

L-VALINE-N-FMOC (D8) from major suppliers is specified with a chemical purity assay of ≥99% (CP) . This level of purity ensures that the compound does not introduce significant amounts of deprotected amino acid or other Fmoc-related impurities that can lead to chain termination or deletion sequences during solid-phase peptide synthesis . In contrast, lower purity grades (e.g., 98%) may contain up to 2% impurities, which can cumulatively reduce the final yield of long peptides.

Solid-Phase Peptide Synthesis Fmoc Chemistry Analytical QC

Chiral Purity: Preserved Optical Activity ([α]20/D -17°) for Stereochemically Defined Peptides

The deuterated compound maintains the same specific optical rotation as the unlabeled L-valine derivative, measured as [α]20/D = -17° (c = 1 in DMF) . This indicates that the deuteration process does not induce racemization at the alpha-carbon, preserving the L-configuration required for biologically active peptides.

Peptide Synthesis Chiral Integrity Bioactivity

Stability Profile: 3-Year Reanalysis Recommendation Enables Long-Term Project Planning

According to vendor stability statements, L-VALINE-N-FMOC (D8) is stable under recommended storage conditions, but should be re-analyzed for chemical purity after three years . This defined re-test interval provides a clear procurement and usage window, allowing laboratories to plan for long-term projects without unexpected degradation.

Long-term Storage Reagent Stability Procurement Planning

Optimal Application Scenarios for L-VALINE-N-FMOC (D8) Based on Quantitative Differentiation Evidence


Absolute Quantification of Valine-Containing Peptides by LC-MS/MS Using Isotope Dilution

Due to its +8 Da mass shift and ≥98 atom % D isotopic enrichment, L-VALINE-N-FMOC (D8) is ideally suited for synthesizing isotopically labeled internal standard (IS) peptides that co-elute with their unlabeled counterparts. When spiked into biological matrices prior to sample preparation, these labeled peptides correct for extraction efficiency, ionization suppression, and instrument variability, enabling accurate absolute quantification of valine-containing peptides in pharmacokinetic studies and clinical biomarker validation [1].

High-Fidelity Solid-Phase Peptide Synthesis for Structural Biology and Drug Discovery

The high chemical purity (99% CP) and preserved optical rotation of L-VALINE-N-FMOC (D8) ensure efficient coupling during SPPS and maintain the stereochemical integrity of the final peptide. This makes it a reliable building block for synthesizing deuterated peptides used in NMR structure determination, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and as stable isotope-labeled probes in drug target engagement assays .

Quality Control and Regulatory Compliance in Pharmaceutical Analysis

With its defined 3-year reanalysis interval and availability as a certified reference standard under ISO 17034 guidelines, L-VALINE-N-FMOC (D8) can be employed in pharmaceutical quality control laboratories for method validation, system suitability testing, and the quantification of related substances in drug substance and drug product analysis . Its isotopic purity minimizes interference, supporting compliance with ICH Q2(R1) validation requirements.

Metabolic Flux Analysis and Tracer Studies in Proteomics

The deuterium labeling of L-VALINE-N-FMOC (D8) provides a stable, non-radioactive tracer for monitoring protein synthesis and turnover rates. When incorporated into peptides, the heavy isotope can be tracked by MS, allowing researchers to quantify metabolic flux and protein dynamics in cellular and animal models without the hazards associated with radioactive labels .

Technical Documentation Hub

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